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Onvansertib's Clinical Efficacy Mirrored by
ctDNA Dynamics

A guide for researchers and drug development professionals on the correlation between
circulating tumor DNA (ctDNA) and clinical response to the PLK1 inhibitor, Onvansertib, in
acute myeloid leukemia and metastatic colorectal cancer.

This guide provides an objective comparison of Onvansertib's performance, supported by
experimental data from clinical trials. It highlights the utility of circulating tumor DNA (ctDNA) as
a predictive biomarker for treatment response. Detailed methodologies for key experiments are
provided to enable replication and further investigation.

Correlation of ctDNA Decrease with Clinical
Response

Recent clinical trials have demonstrated a strong correlation between a decrease in ctDNA
levels and positive clinical outcomes in patients treated with Onvansertib, both in
hematological malignancies and solid tumors. This suggests that ctDNA can serve as an early
and non-invasive biomarker to predict and monitor therapeutic response.

Acute Myeloid Leukemia (AML)
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In a Phase Ib/ll study of Onvansertib in combination with decitabine for relapsed or refractory
AML, a significant association was observed between a reduction in mutant ctDNA and clinical
response.[1][2][3][4] Notably, 100% of patients who achieved a complete remission or complete
remission with incomplete hematologic recovery (CR/CRI) showed a decrease in mutant ctDNA
after the first cycle of treatment. In contrast, only 13% of non-responders exhibited a similar
decrease.[4] This early dynamic in ctDNA levels was found to be a powerful predictor of clinical
response.[1][2][3][4]

KRAS-Mutant Metastatic Colorectal Cancer (mnCRC)

A similar correlation has been established in patients with KRAS-mutant metastatic colorectal
cancer. In a Phase Il trial, Onvansertib combined with FOLFIRI and bevacizumab
demonstrated promising clinical activity, with early ctDNA dynamics being predictive of
treatment efficacy.[5][6][7][8] Patients who achieved a complete or partial response had a
significantly greater decrease in KRAS-mutant ctDNA compared to those with stable or
progressive disease.[5] Specifically, a decrease of 290% in KRAS-mutant ctDNA after one
cycle was strongly associated with a higher objective response rate (ORR) and longer
progression-free survival (PFS).[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials investigating
Onvansertib, showcasing the correlation between ctDNA dynamics and clinical response.

Table 1: Onvansertib in Relapsed/Refractory Acute Myeloid Leukemia (AML)

) . Clinical Response
Patient Cohort ctDNA Dynamics . Reference
(CRICRI)

Decrease in mutant
Responders 7 of 7 (100%) [4]
ctDNA after 1 cycle

Decrease in mutant
Non-responders 2 of 15 (13%) [4]
ctDNA after 1 cycle

Table 2: Onvansertib in Second-Line KRAS-Mutant Metastatic Colorectal Cancer (nCRC)
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L. Median
ctDNA Objective .
. . Progression-
Patient Cohort Dynamics Response . Reference
Free Survival
(after 1 cycle) Rate (ORR)
(PFS)
>90% decrease
in KRAS-mutant 55.0% 12.6 months [5]
CtDNA
<90% reduction
in KRAS-mutant 3.7% 5.8 months [5]
CtDNA
Bevacizumab-
. . - 76.9% 14.9 months [8]
naive patients
Patients with
prior - 10.0% 6.6 months [8]

bevacizumab

Comparison with Alternatives
Standard of Care in Second-Line KRAS-Mutant mCRC

The standard of care for second-line treatment of KRAS-mutant mCRC typically involves
chemotherapy regimens like FOLFIRI or FOLFOX, often with the addition of a VEGF inhibitor
like bevacizumab.[9] More recently, targeted therapies such as sotorasib for KRAS G12C
mutations have been approved.[10][11][12] The combination of Onvansertib with FOLFIRI and
bevacizumab has shown a promising ORR, particularly in bevacizumab-naive patients (76.9%),
which compares favorably to the historically modest outcomes with standard chemotherapy in
this setting.[5][8]

Biomarkers in AML

In AML, response to treatment is traditionally monitored through bone marrow biopsies and
peripheral blood counts. While molecular markers like NPM1 mutations are used for risk
stratification and monitoring minimal residual disease (MRD), ctDNA offers a less invasive and
potentially more dynamic tool for assessing treatment response.[13][14][15][16] The high
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predictive value of early ctDNA changes for clinical response to Onvansertib highlights its
potential as a superior real-time biomarker.[4]

Experimental Protocols
ctDNA Analysis in KRAS-Mutant mCRC (ddPCR)

» Blood Collection: Whole blood is collected in specialized tubes (e.g., Streck Cell-Free DNA
BCT) to stabilize cfDNA.

e Plasma Separation: Plasma is separated from whole blood by centrifugation within a
specified timeframe to prevent contamination with genomic DNA from blood cells.

o cfDNA Extraction: Cell-free DNA is extracted from plasma using a commercially available kit
(e.g., QlAamp Circulating Nucleic Acid Kit).

» Droplet Digital PCR (ddPCR):

o The ddPCR reaction mixture is prepared containing ddPCR Supermix, primers and probes
specific for the KRAS mutation of interest (e.g., G12V) and wild-type KRAS, and the
extracted cfDNA.[17]

o Droplets are generated using a droplet generator.
o PCR amplification is performed on a thermal cycler.

o The droplets are then read by a droplet reader to quantify the number of mutant and wild-
type DNA molecules.

o Data Analysis: The mutant allele frequency (MAF) is calculated as the ratio of mutant DNA
copies to the total number of DNA copies. A decrease in MAF over the course of treatment is
indicative of a response.

ctDNA Analysis in AML (Targeted NGS)

e Blood and Bone Marrow Collection: Peripheral blood and bone marrow aspirates are
collected at baseline and at specified time points during treatment.
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DNA Extraction: DNA is extracted from plasma (for ctDNA), peripheral blood mononuclear
cells (PBMCs), and bone marrow mononuclear cells (BMMCs).

Library Preparation and Target Enrichment:
o DNA s fragmented, and adapters are ligated to the ends.

o A panel of genes frequently mutated in AML is used for target enrichment, typically through
hybrid capture-based methods.

Next-Generation Sequencing (NGS): The enriched libraries are sequenced on an NGS
platform (e.g., lllumina).

Bioinformatic Analysis:

o Sequencing reads are aligned to the human reference genome.

o Variant calling is performed to identify somatic mutations.

o The variant allele frequency (VAF) of each mutation is determined.

Monitoring: Changes in the VAF of driver mutations are tracked over time to assess
treatment response. A significant decrease or clearance of a mutation in the ctDNA is
associated with a positive clinical response.

Clinical Response Assessment (RECIST 1.1)

For solid tumors like mCRC, clinical response is typically assessed using the Response
Evaluation Criteria in Solid Tumors (RECIST), version 1.1.[18][19][20][21][22]

Complete Response (CR): Disappearance of all target lesions.
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to
qualify for PD.
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Caption: Onvansertib inhibits PLK1, a key regulator of mitosis.
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Caption: General workflow for ctDNA analysis from blood sample to clinical interpretation.
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Caption: Logical relationship between Onvansertib treatment, ctDNA dynamics, and clinical
outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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